Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C14H17FO3 It is a cyclopropane derivative that features a fluorinated phenyl ring and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 4-ethoxy-3-fluorostyrene in the presence of a rhodium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the diazo compound. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to deprotonate the nucleophile.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate can be compared to other cyclopropane derivatives, such as:
Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate: Similar structure but lacks the fluorine atom, which may result in different reactivity and binding properties.
Ethyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate: Lacks the ethoxy group, which can affect solubility and overall chemical behavior.
Ethyl 2-(4-ethoxyphenyl)cyclopropane-1-carboxylate:
The unique combination of the ethoxy and fluorine substituents in Ethyl
Biological Activity
Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate, also known as ethyl (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate, is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Compound Overview
- IUPAC Name : Ethyl (1S,2S)-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate
- Molecular Formula : C14H17FO3
- Molecular Weight : 252.285 g/mol
- CAS Number : 2055840-77-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which include:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering biochemical processes.
- Receptor Modulation : It can bind to certain receptors, influencing cellular signaling pathways and physiological responses.
- Influence on Pathways : By affecting various molecular pathways, the compound may exhibit significant biological effects.
Antimicrobial Activity
Research has shown that compounds structurally related to this compound possess notable antimicrobial properties. For instance, studies involving similar compounds have demonstrated effectiveness against a range of bacteria and fungi. The biological evaluation typically includes:
Microorganism | Activity Observed |
---|---|
Escherichia coli | Significant inhibition |
Staphylococcus aureus | Moderate inhibition |
Pseudomonas aeruginosa | Variable activity |
Candida albicans | Effective antifungal activity |
These findings suggest that this compound could be explored for its potential as an antimicrobial agent.
Anticancer Properties
Emerging studies indicate potential anticancer activities associated with cyclopropane derivatives. For example, research has highlighted the efficacy of similar compounds in inducing apoptosis in cancer cell lines. The mechanisms often involve:
- Cell Cycle Arrest : Compounds can interfere with cell cycle progression.
- Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.
Case Studies
Several case studies have been documented regarding the biological effects of related compounds:
- Study on Antimicrobial Activity : A series of derivatives were synthesized and tested against various pathogens. Results indicated that modifications to the cyclopropane structure significantly influenced antimicrobial potency.
- Cancer Cell Line Studies : In vitro assays demonstrated that certain derivatives exhibited enhanced cytotoxicity against human cancer cell lines compared to standard treatments.
Properties
IUPAC Name |
ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c1-3-17-13-6-5-9(7-12(13)15)10-8-11(10)14(16)18-4-2/h5-7,10-11H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGWDSJVEJEZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC2C(=O)OCC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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